

spectroscopic data (NMR, IR, MS) of 2-Hydroxypyrimidine-5-boronic acid

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine-5-boronic acid

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An In-depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxypyrimidine-5-boronic acid**, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted data alongside a putative experimental protocol for its synthesis and characterization.

Physicochemical Properties

2-Hydroxypyrimidine-5-boronic acid is a derivative of pyrimidine, a core structure in many biologically active molecules. The presence of the boronic acid functional group makes it a valuable building block for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Property	Value	Source
Molecular Formula	C ₄ H ₅ BN ₂ O ₃	--INVALID-LINK--
Molecular Weight	139.91 g/mol	--INVALID-LINK--
IUPAC Name	(2-oxo-1H-pyrimidin-5-yl)boronic acid	--INVALID-LINK--
CAS Number	373384-19-1	--INVALID-LINK--

Spectroscopic Data (Predicted)

While experimental spectra for **2-Hydroxypyrimidine-5-boronic acid** are not readily available, the following data has been predicted based on its chemical structure. This information can serve as a guide for the characterization of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Pyrimidine C4-H & C6-H	8.0 - 9.0	Singlet
B(OH) ₂	4.0 - 6.0	Broad Singlet
Pyrimidine N-H/O-H	10.0 - 12.0	Broad Singlet

Predicted ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.

Carbon	Predicted Chemical Shift (ppm)
Pyrimidine C2	160 - 170
Pyrimidine C4 & C6	140 - 150
Pyrimidine C5	120 - 130 (broad)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxypyrimidine-5-boronic acid** is expected to display characteristic absorption bands corresponding to its functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H (Boronic acid)	3200 - 3600 (broad)	Stretching vibration
N-H (Amide tautomer)	3100 - 3300 (broad)	Stretching vibration
C=O (Amide tautomer)	1650 - 1700 (strong)	Stretching vibration
C=N, C=C (Aromatic)	1450 - 1600	Stretching vibrations
B-O	1300 - 1400	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass of **2-Hydroxypyrimidine-5-boronic acid** is 140.0393222 Da.[\[1\]](#)

Predicted Mass Spectrometry Data:

Adduct	Predicted m/z
[M+H] ⁺	141.0466
[M+Na] ⁺	163.0285
[M-H] ⁻	139.0320

Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of **2-Hydroxypyrimidine-5-boronic acid**, based on established methods for analogous compounds.

Synthesis of 2-Hydroxypyrimidine-5-boronic acid

A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine. [2][3] The synthesis involves a lithium-halogen exchange followed by borylation.



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A plausible synthetic workflow for **2-Hydroxypyrimidine-5-boronic acid**.

Detailed Methodology:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Lithium-Halogen Exchange:** Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.

- **Extraction and Purification:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **2-Hydroxypyrimidine-5-boronic acid**.

Characterization Methods

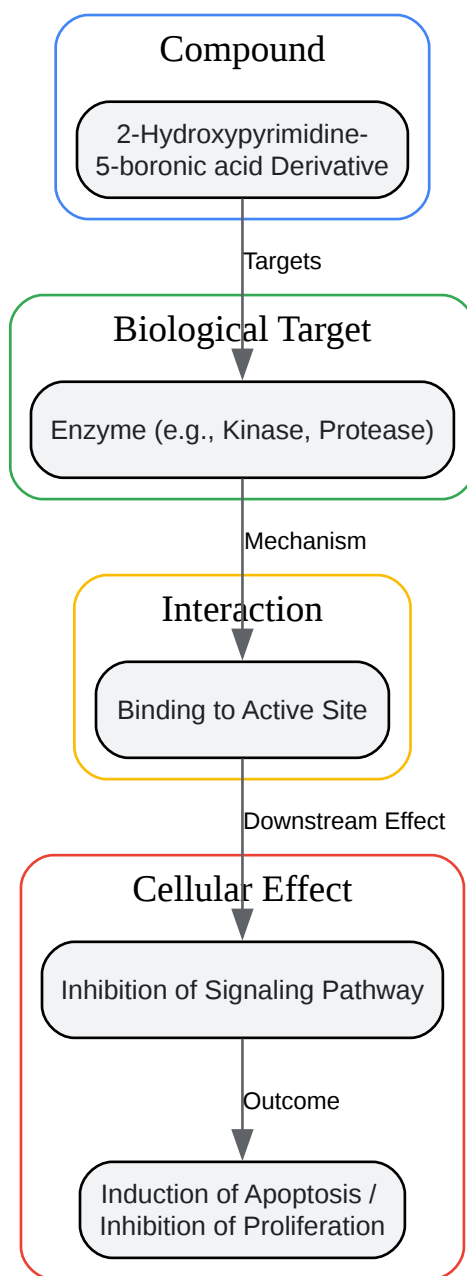
- **NMR Spectroscopy:** Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO- d_6). Record 1H NMR, ^{13}C NMR, and potentially ^{11}B NMR spectra.
- **IR Spectroscopy:** Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.
- **Mass Spectrometry:** Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight.

Biological Significance and Applications in Drug Discovery

Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial properties.[5]

Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form reversible covalent bonds with diols and the active site serine residues of proteases, making them effective enzyme inhibitors.

The combination of the pyrimidine scaffold and the boronic acid functional group in **2-Hydroxypyrimidine-5-boronic acid** makes it a highly attractive building block for the synthesis of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These resulting compounds could be investigated as inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer therapy and other diseases.[7]



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Hypothetical signaling pathway inhibition by a **2-Hydroxypyrimidine-5-boronic acid** derivative.

This guide provides a foundational understanding of **2-Hydroxypyrimidine-5-boronic acid** for researchers and professionals in drug development. While experimental data is currently limited, the predicted information and proposed protocols offer a solid starting point for the synthesis, characterization, and exploration of this promising compound in medicinal chemistry.

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